(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

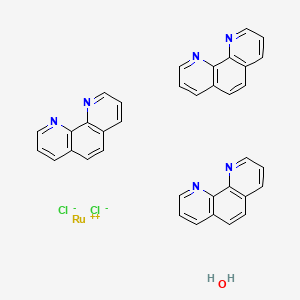

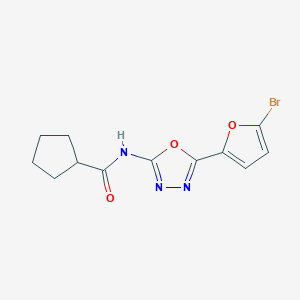

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . These types of compounds are often synthesized for their potential biological activities, such as anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The presence of the 1,2,4-triazole ring, pyrimidine ring, azetidine ring, and piperazine ring in the molecule can be confirmed by these techniques.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

- A study by Mattioda et al. (1975) synthesized a series of compounds related to the chemical , demonstrating properties like antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975).

Antimicrobial Activity

- Research by Hossan et al. (2012) involved synthesizing a range of pyridines, pyrimidinones, oxazinones, and their derivatives, showing notable antibacterial and antifungal activities (Hossan et al., 2012).

- Another study by Abdel‐Aziz et al. (2008) synthesized novel compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

Analgesic and Anti-Inflammatory Properties

- Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, which demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antagonist and Anticancer Activities

- Watanabe et al. (1992) prepared derivatives with significant 5-HT2 antagonist activity, useful for central 5-HT2 receptor antagonism (Watanabe et al., 1992).

- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Metabolism and Pharmacokinetics

- Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, providing insights into its elimination and metabolic pathways (Sharma et al., 2012).

Heterocyclic Core Replacement in Antagonists

- Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core, finding high affinity and selective antagonists effective in crossing the blood-brain barrier (Swanson et al., 2009).

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation of its potential biological activities, such as anticancer properties. Additionally, the compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Wirkmechanismus

Target of action

Compounds with 1,2,4-triazole and pyrimidine structures are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of action

These compounds can interact with their targets through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The specific mode of action would depend on the exact structure of the compound and the target it interacts with.

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, some compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Eigenschaften

IUPAC Name |

[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N10O/c1-14-7-20-10-24-18(14)26-2-4-27(5-3-26)19(30)15-8-28(9-15)16-6-17(23-12-22-16)29-13-21-11-25-29/h6-7,10-13,15H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAWDTKCXFMKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)